Human Neutrophil Elastase (HNE) Inhibition: 3‑Phenyl vs. 3‑Cyclopropyl vs. 3‑Methyl Cinnolin‑4‑ones
A systematic SAR study of cinnolin‑4‑one HNE inhibitors demonstrates that the 3‑phenyl substituent confers >60‑fold higher potency than the 3‑cyclopropyl analog. The 3‑phenyl derivative (compound 10a in the series) exhibited an IC₅₀ of 0.056 µM (56 nM), while the 3‑cyclopropyl analog (10b) showed an IC₅₀ of 3.5 µM; the 3‑methyl analog (10c) was essentially inactive (IC₅₀ >10 µM) [1]. All assays were performed using purified human neutrophil elastase with MeOSuc‑AAPV‑pNA substrate under identical conditions [1].
| Evidence Dimension | HNE inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.056 µM (56 nM) |
| Comparator Or Baseline | 3‑Cyclopropylcinnolin‑4‑one: 3.5 µM; 3‑Methylcinnolin‑4‑one: >10 µM |
| Quantified Difference | 62‑fold more potent than 3‑cyclopropyl; >178‑fold more potent than 3‑methyl |
| Conditions | Purified human neutrophil elastase; MeOSuc‑AAPV‑pNA substrate; pH 7.4, 25 °C. |
Why This Matters
For researchers developing HNE‑targeted anti‑inflammatory agents, only the 3‑phenyl variant achieves the nanomolar potency required for meaningful in vivo proof‑of‑concept studies.
- [1] Giovannoni, M. P.; Schepetkin, I. A.; Crocetti, L.; Ciciani, G.; Cilibrizzi, A.; Guerrini, G.; Khlebnikov, A. I.; Quinn, M. T.; Vergelli, C. Cinnoline derivatives as human neutrophil elastase inhibitors. J. Enzyme Inhib. Med. Chem. 2016, 31, 628–639. View Source
